(R)-A,2-DIMETHYL-1H-INDOLE-1-ACETIC ACID
Description
Significance of Indole (B1671886) Scaffolds in Modern Chemical Biology and Organic Synthesis
The indole scaffold is a bicyclic aromatic heterocycle that is a cornerstone of medicinal chemistry and organic synthesis. ontosight.airesearchgate.net Its prevalence in nature is remarkable, forming the core of the essential amino acid tryptophan, the neurotransmitter serotonin (B10506), and the sleep-regulating hormone melatonin. nih.gov This natural prevalence has established the indole nucleus as a "privileged scaffold," meaning it is a molecular framework that can bind to a wide variety of biological targets with high affinity. researchgate.net
In drug discovery, this versatility has been leveraged to develop numerous FDA-approved pharmaceuticals for a wide range of conditions. ontosight.ai For instance, compounds like Indomethacin (an anti-inflammatory drug) and Sunitinib (an anticancer agent) feature an indole core, demonstrating its utility in designing potent therapeutic agents. ontosight.ai The indole ring's unique electronic properties allow it to participate in various non-covalent interactions, including hydrogen bonding, π-stacking, and hydrophobic interactions, which are critical for binding to enzyme active sites and receptors. nih.gov
Furthermore, the indole ring is a versatile building block in organic synthesis. bipublication.comwikipedia.org Chemists have developed a vast array of methods, from classic named reactions like the Fischer indole synthesis to modern catalytic techniques such as C-H activation and cross-coupling reactions, to construct and functionalize the indole nucleus. bipublication.comorganic-chemistry.org This synthetic tractability allows for the creation of diverse molecular libraries for screening and the precise construction of complex natural products. wikipedia.org
| Drug Name | Therapeutic Class | Mechanism of Action |
|---|---|---|
| Indomethacin | Anti-inflammatory (NSAID) | Inhibitor of prostaglandin (B15479496) synthesis |
| Sunitinib | Anticancer | Tyrosine kinase inhibitor |
| Vincristine | Anticancer | Inhibitor of tubulin polymerization |
| Sumatriptan | Antimigraine | Serotonin (5-HT) receptor agonist |
Importance of Chirality in Indole-Based Compound Functionality and Interactions
Chirality, the property of "handedness" in molecules, is a fundamental concept in biology and pharmacology. Biological systems, such as enzymes and receptors, are themselves chiral, composed of L-amino acids and D-sugars. Consequently, they often exhibit stereoselectivity, interacting differently with the two enantiomers (non-superimposable mirror images) of a chiral drug. nih.govresearchgate.net
In the context of indole-based compounds, chirality can arise from a stereocenter on a substituent, as in the alpha-carbon of (R)-A,2-DIMETHYL-1H-INDOLE-1-ACETIC ACID , or from axial chirality in sterically hindered biaryl systems. nih.gov The specific three-dimensional arrangement of atoms in one enantiomer can lead to a precise fit with a biological target, resulting in a desired therapeutic effect. This active enantiomer is often referred to as the "eutomer." researchgate.net The other enantiomer, or "distomer," may have lower activity, no activity, or in some cases, cause undesirable or toxic effects. researchgate.net
The development of methods for stereoselective synthesis—reactions that produce a specific stereoisomer in high yield—is therefore a critical area of research. bipublication.com Techniques such as asymmetric catalysis, the use of chiral auxiliaries, and biocatalysis are employed to construct chiral indole derivatives with high enantiomeric purity. wikipedia.org For alpha-substituted acetic acids, direct enantioselective alkylation using chiral lithium amides has been developed as a powerful method to install the chiral center. nih.gov Understanding and controlling chirality is essential for creating safer and more effective medicines, as regulatory agencies like the U.S. Food and Drug Administration (FDA) require detailed information on the stereochemistry of new drug candidates. nih.gov
Overview of Research Trajectories for Indole Acetic Acid Derivatives in Scientific Inquiry
Research into indole acetic acid derivatives has followed several distinct yet interconnected trajectories, branching from the foundational discovery of Indole-3-acetic acid (IAA) as the most common and potent plant hormone of the auxin class. wikipedia.org
Agricultural and Plant Biology Research : The primary research area for IAA and its analogues has been in understanding and manipulating plant growth. wikipedia.org IAA governs processes like cell elongation, root development, and fruit set. mdpi.com Synthetic derivatives are widely used in agriculture and horticulture as rooting hormones and growth regulators. ontosight.aiwikipedia.org Research continues to explore how different substitutions on the indole ring and acetic acid side chain affect auxin activity and specificity. mdpi.com
Pharmaceutical and Biomedical Research : Leveraging the privileged nature of the indole scaffold, researchers have synthesized and screened numerous indole acetic acid derivatives for therapeutic potential. A significant area of discovery has been the development of antagonists for the chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2). Substituted indole-1-acetic acids have been identified as potent and selective CRTh2 antagonists for potential use in treating allergic inflammation and asthma. nih.gov
Antimicrobial and Anticancer Research : Indole derivatives are known to possess a wide spectrum of biological activities. acs.org Researchers have designed and synthesized novel indole acetic acid-based compounds, such as triazoles and Schiff bases, and evaluated them as antimicrobial, antioxidant, and cytotoxic agents. acs.org These studies aim to develop new leads for combating multidrug-resistant bacteria and for cancer therapy.
Neuroscience and Metabolism Research : As a derivative of tryptophan, IAA is also a metabolite found in mammals, produced by both endogenous pathways and gut microbiota. Recent studies have investigated the role of IAA in host-microbe interactions and its potential effects on the central nervous system. For example, research has explored the anti-depressive effects of IAA in animal models, linking microbial metabolism to mood regulation through pathways involving serotonin and brain-derived neurotrophic factor.
| Research Area | Primary Focus | Example Applications/Findings | Reference |
|---|---|---|---|
| Plant Biology | Hormonal regulation of plant growth and development | Use as rooting hormones, herbicides, and tools to study auxin signaling | wikipedia.org |
| Inflammatory Disease | Development of receptor antagonists for allergic diseases | Discovery of potent and selective CRTh2 antagonists for asthma treatment | nih.gov |
| Infectious Disease & Oncology | Synthesis of novel bioactive compounds | Development of new antibacterial, antifungal, and cytotoxic agents | acs.org |
| Neuroscience & Gut Microbiome | Investigation of host-microbe signaling and neuromodulation | IAA demonstrated anti-depressive effects in animal models of stress |
Properties
CAS No. |
105119-82-2 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.241 |
IUPAC Name |
(2R)-2-(2-methylindol-1-yl)propanoic acid |
InChI |
InChI=1S/C12H13NO2/c1-8-7-10-5-3-4-6-11(10)13(8)9(2)12(14)15/h3-7,9H,1-2H3,(H,14,15)/t9-/m1/s1 |
InChI Key |
VMPIDMASVXEVNM-SECBINFHSA-N |
SMILES |
CC1=CC2=CC=CC=C2N1C(C)C(=O)O |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of R A,2 Dimethyl 1h Indole 1 Acetic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each hydrogen and carbon atom can be determined, confirming the compound's connectivity.
In the ¹H NMR spectrum of (R)-A,2-DIMETHYL-1H-INDOLE-1-ACETIC ACID, specific signals are expected. The protons on the aromatic portion of the indole (B1671886) ring would typically appear in the downfield region, approximately between 7.0 and 7.7 ppm. The proton at the chiral center (the α-carbon of the acetic acid moiety) would present a distinct signal, likely a quartet if coupled to the adjacent methyl group, with its chemical shift influenced by the electronegative carboxyl group and the indole nitrogen. The two methyl groups—one at the 2-position of the indole ring and the other on the α-carbon—would produce sharp singlet or doublet signals in the upfield region.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. oregonstate.edu The carbonyl carbon of the carboxylic acid is the most deshielded, appearing far downfield (typically 170-180 ppm). compoundchem.com Carbons of the indole ring resonate in the aromatic region (110-140 ppm). clockss.org The signals for the α-carbon and the two methyl carbons would appear in the aliphatic region of the spectrum. Two-dimensional NMR techniques, such as HETCOR or HSQC, can be used to correlate directly bonded proton and carbon atoms, confirming assignments. researchgate.nethmdb.ca The establishment of the relative stereochemistry can be further supported by Nuclear Overhauser Effect (NOE) experiments, which identify protons that are close in space.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom/Group | Spectrum Type | Predicted Chemical Shift (ppm) | Notes |
| Indole Aromatic Protons | ¹H NMR | 7.0 - 7.7 | Complex multiplet pattern |
| CH-COOH (α-proton) | ¹H NMR | ~4.5 - 5.5 | Quartet, position influenced by stereochemistry |
| Indole-CH₃ (at C2) | ¹H NMR | ~2.3 - 2.5 | Singlet |
| CH₃-CH (α-methyl) | ¹H NMR | ~1.5 - 1.8 | Doublet |
| COOH | ¹H NMR | 10.0 - 13.0 | Broad singlet, often exchanges with D₂O |
| C=O (Carboxylic Acid) | ¹³C NMR | 170 - 180 | Quaternary carbon, typically a weak signal |
| Indole Aromatic Carbons | ¹³C NMR | 110 - 140 | Multiple signals corresponding to the 8 carbons of the indole core |
| CH-COOH (α-carbon) | ¹³C NMR | ~50 - 60 | |
| Indole-CH₃ (at C2) | ¹³C NMR | ~10 - 15 | |
| CH₃-CH (α-methyl) | ¹³C NMR | ~15 - 25 |
Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
For this compound, the IR spectrum would be dominated by several characteristic absorption bands. The most prominent would be the very broad O-H stretching vibration of the carboxylic acid's hydroxyl group, which typically appears in the region of 2500-3300 cm⁻¹. msu.edu This broadness is due to hydrogen bonding, often occurring as dimers in the solid state. nih.gov The carbonyl (C=O) stretch of the carboxylic acid gives a strong, sharp absorption band around 1700-1725 cm⁻¹. msu.eduresearchgate.net
Vibrations associated with the indole ring are also expected. C-H stretching vibrations from the aromatic ring appear just above 3000 cm⁻¹. Aromatic C=C stretching vibrations typically produce several peaks in the 1450-1600 cm⁻¹ region. The C-N stretching vibration of the indole ring can be found in the 1200-1350 cm⁻¹ range. msu.edu Aliphatic C-H stretching from the methyl groups and the α-carbon would be observed just below 3000 cm⁻¹.
Interactive Table 2: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Very Broad |
| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong, Sharp |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium, Sharp |
| Aliphatic Groups (CH, CH₃) | C-H Stretch | 2850 - 2960 | Medium |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |
| Indole Ring | C-N Stretch | 1200 - 1350 | Medium |
| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Medium |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.
For this compound (Molecular Formula: C₁₂H₁₃NO₂), the molecular weight is 203.24 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 203. The fragmentation of indole derivatives is often characterized by the formation of a stable indole or substituted indole cation. A primary fragmentation pathway for the title compound would involve the cleavage of the bond between the α-carbon and the indole ring. The most characteristic fragmentation of carboxylic acids is the loss of the carboxyl group (–COOH), which has a mass of 45, leading to a prominent peak at m/z 158 (M-45). libretexts.org Another common fragmentation is the loss of the hydroxyl radical (•OH), resulting in a peak at m/z 186 (M-17). libretexts.org The base peak in the spectrum is often the stable 1,2-dimethylindole (B146781) cation fragment at m/z 144, resulting from the cleavage of the acetic acid side chain.
Interactive Table 3: Predicted Mass Spectrometry Fragmentation
| m/z Value | Proposed Fragment | Formula of Fragment | Notes |
| 203 | Molecular Ion [M]⁺ | [C₁₂H₁₃NO₂]⁺ | Represents the intact molecule. |
| 158 | [M - COOH]⁺ | [C₁₁H₁₂N]⁺ | Loss of the carboxyl group. |
| 144 | [1,2-dimethylindole]⁺ | [C₁₀H₁₀N]⁺ | Cleavage of the C-C bond alpha to the ring; likely the base peak. |
| 130 | [Indole moiety]⁺ | [C₈H₆N]⁺ | Loss of the entire side chain, common in indole acetic acids. nih.gov |
Chiral Chromatography Techniques for Enantiomeric Purity Assessment
Assessing the enantiomeric purity of a chiral compound is critical. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the most common method for separating enantiomers and determining their relative amounts, often expressed as enantiomeric excess (e.e.). nih.gov
This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. sigmaaldrich.com These differential interactions cause one enantiomer to travel through the column more slowly than the other, resulting in their separation and elution at different retention times. For the analysis of this compound, a variety of CSPs could be effective. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., amylose tris(3,5-dimethylphenylcarbamate)), are widely used for a broad range of chiral compounds. nih.gov Protein-based columns or those employing macrocyclic antibiotic stationary phases are also options. The mobile phase typically consists of a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, often with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid) to improve peak shape and resolution for acidic analytes. nih.gov By running a standard of the racemic mixture to determine the retention times of both the (R) and (S) enantiomers, a sample of the synthesized (R)-enantiomer can be analyzed to quantify its purity.
X-ray Crystallography for Absolute Stereochemistry Determination and Conformational Analysis
While the aforementioned techniques provide strong evidence for the structure and relative purity, single-crystal X-ray crystallography is the gold standard for unambiguously determining the absolute stereochemistry and detailed three-dimensional structure of a crystalline compound.
This method involves irradiating a single, well-ordered crystal of the compound with X-rays. The diffraction pattern produced by the electrons in the crystal is collected and mathematically analyzed to generate a three-dimensional electron density map of the molecule. From this map, the precise position of each atom can be determined, yielding exact bond lengths, bond angles, and torsion angles. For a chiral molecule, if a heavy atom is present or if anomalous dispersion effects are carefully measured, the absolute configuration (R or S) of each stereocenter can be determined with high confidence. mdpi.com The crystal structure of the related indole-3-acetic acid reveals a dimeric structure in the solid state, held together by hydrogen bonds between the carboxylic acid groups of two molecules. researchgate.net A similar packing arrangement would be expected for this compound.
Interactive Table 4: Representative Crystallographic Data for an Indole Acetic Acid Derivative
| Parameter | Example Value | Description |
| Crystal System | Monoclinic | The shape of the unit cell. |
| Space Group | P2₁/n | The symmetry elements within the crystal. |
| a (Å) | ~9.0 | Unit cell dimension. |
| b (Å) | ~15.0 | Unit cell dimension. |
| c (Å) | ~13.0 | Unit cell dimension. |
| β (°) | ~95.0 | Unit cell angle. |
| Volume (ų) | ~1800 | The volume of one unit cell. |
| Z | 8 | The number of molecules in the unit cell. |
| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Mechanistic Organic Chemistry of R A,2 Dimethyl 1h Indole 1 Acetic Acid Transformations
Reaction Mechanism Studies of Asymmetric Indole (B1671886) Derivatization
The asymmetric derivatization of indoles is a critical process for accessing enantiomerically enriched compounds. Understanding the reaction mechanisms is paramount for the development of new and efficient synthetic strategies.
Chiral catalysts and ligands are instrumental in controlling the enantioselectivity of indole derivatization reactions. acs.orgresearchgate.net They create a chiral environment around the reacting species, favoring the formation of one enantiomer over the other.
A variety of chiral catalysts have been successfully employed in asymmetric indole alkylations. For instance, chiral phosphoric acids have been shown to catalyze the asymmetric 1,4-addition of benzofuran-derived azadienes with 3-substituted indoles, yielding enantioenriched tri(hetero)arylmethane products with high enantioselectivities. researchgate.net Similarly, chiral spiro-phosphoric acids can catalyze the Friedel–Crafts conjugate addition of indoles to 4-chromanone-derived enones, affording versatile indoles bearing cyclic ketones in excellent yields and high enantiomeric excess. acs.org
Organocatalysis, using chiral amines, has also emerged as a powerful tool. A notable example is the use of a (2S,5S)-5-benzyl-2-tert-butyl-imidazolidinone catalyst for the conjugate addition of various indoles to α,β-unsaturated aldehydes, which proceeds with high yield and excellent enantiocontrol. acs.org The design of this catalyst was crucial for overcoming the lower reactivity of indoles compared to other heteroaromatics like pyrroles. princeton.edu The benzyl (B1604629) group on the catalyst framework effectively shields one face of the activated olefin, directing the indole addition to the opposite face. princeton.edu
Transition metal catalysis, often in conjunction with chiral ligands, is another major strategy. Rhodium(II) complexes with chiral carboxylate ligands, such as Rh₂(S-NTTL)₄, have been used for the enantioselective C–H functionalization of indoles with diazo compounds. nih.gov The chiral crown conformation of these catalysts is believed to be key to achieving high enantioselectivity. nih.gov Nickel(0) complexes with bulky chiral N-heterocyclic carbene (NHC) ligands have also been developed for the enantioselective C-H functionalization of indoles. researchgate.net The modular nature of these NHC ligands allows for fine-tuning of the catalyst to achieve high enantioselectivities. researchgate.net
The choice of ligand is critical for the success of these reactions. For instance, in the rhodium-catalyzed asymmetric ring-opening of N-protected bicyclic substrates with indoles, a chiral camphor-based NHC ligand functionalized with a sulfur moiety was found to be highly effective. acs.org Similarly, chiral bis(oxazoline) ligands have been used with Cu(OTf)₂ complexes in the asymmetric Friedel–Crafts reactions of indoles with coumarin-3-carboxylates. researchgate.net
Table 1: Examples of Chiral Catalysts and Ligands in Asymmetric Indole Derivatization
| Catalyst/Ligand System | Reaction Type | Substrates | Enantioselectivity (ee) |
| (2S,5S)-5-benzyl-2-tert-butyl-imidazolidinone | Conjugate Addition | Indoles and α,β-unsaturated aldehydes | 84-97% acs.org |
| Chiral Phosphoric Acid | 1,4-Addition | 3-substituted indoles and benzofuran-derived azadienes | up to 99:1 er researchgate.net |
| Rh₂(S-NTTL)₄ | C-H Functionalization | Indoles and α-alkyl-α-diazoesters | 79-99% nih.gov |
| Ni(0) with Chiral NHC Ligand | C-H Functionalization | Indoles and alkenes | High |
| Cu(OTf)₂ with Chiral Bis(oxazoline) | Friedel-Crafts Alkylation | Indoles and coumarin-3-carboxylates | up to 82% researchgate.net |
The investigation of reaction intermediates and transition states is crucial for elucidating the mechanisms of asymmetric indole derivatization and for optimizing reaction conditions.
In rhodium-catalyzed C–H functionalization of indoles with diazo compounds, density functional theory (DFT) calculations suggest a mechanism involving a rhodium-ylide intermediate with oxocarbenium character. nih.gov Asymmetric induction is proposed to occur either through the approach of the indole to one face of the rhodium-carbene, followed by aromatization and stereoretentive protonation, or via a dynamic kinetic resolution of a rhodium enolate intermediate. nih.gov
For the B(C₆F₅)₃-catalyzed direct C3 alkylation of indoles, the proposed mechanism involves the heterolytic cleavage of an α-N C(sp³)–H bond in an amine-based alkylating agent to form an iminium-borohydride ion pair. acs.org This electrophilic iminium species is then trapped by the indole. acs.org
In the reaction of indoles with nitroalkenes catalyzed by rhodium and iridium aqua-complexes, key intermediates such as metal-aci-nitro and metal-Friedel-Crafts-adduct complexes have been detected and characterized. nih.gov The observation of these intermediates has allowed for the proposal of a plausible double catalytic cycle that explains the experimental observations. nih.gov
Computational studies have also been employed to understand the atmospheric oxidation of indole initiated by hydroxyl (•OH) and chlorine (•Cl) radicals. copernicus.orgcopernicus.org These studies indicate that the reaction proceeds via different pathways, with •OH addition being dominant for the reaction with •OH, while both •Cl addition and H-abstraction are feasible for the reaction with •Cl. copernicus.org
Stereochemical Control Strategies in Indole-Based Reactions
Achieving stereochemical control is a central challenge in the synthesis of complex indole-containing molecules. Various strategies have been developed to address this, often relying on the principles of asymmetric catalysis.
One major strategy is the use of chiral catalysts to control the stereochemical outcome of reactions. As discussed in section 4.1.1, chiral organocatalysts, transition metal complexes with chiral ligands, and chiral Brønsted acids have all been successfully employed to induce high levels of enantioselectivity in indole functionalization reactions. acs.orgresearchgate.netresearchgate.netacs.orgnih.gov The design of the chiral catalyst is often guided by mechanistic understanding, aiming to create a well-defined chiral pocket that directs the approach of the substrates. princeton.edu
Another strategy involves the use of chiral auxiliaries attached to one of the reactants. While not explicitly detailed in the provided context for (R)-A,2-DIMETHYL-1H-INDOLE-1-ACETIC ACID, this is a general and powerful method in asymmetric synthesis.
Furthermore, the inherent chirality of natural products can be exploited in what is known as a complex-total-synthesis (Ctd) strategy. nih.gov This involves using a readily available chiral starting material, such as a natural product, and performing a series of transformations to generate new, complex, and stereochemically diverse molecules. For example, vincamine, a monoterpenoid indole alkaloid, has been used as a starting point to synthesize a variety of structurally complex scaffolds through ring distortion pathways. nih.gov
In the biosynthesis of prenylated indole alkaloids, enzymes play a crucial role in controlling the stereochemistry. nih.govresearchgate.net For instance, the formation of the bicyclo[2.2.2]diazaoctane core in these alkaloids is thought to proceed via a putative intramolecular hetero-Diels–Alder cycloaddition catalyzed by enzymes that can lead to distinct enantiomers from a common precursor. nih.govrsc.org This highlights nature's strategy for achieving stereochemical diversity.
Computational models, such as the aryne distortion model, can also be used to predict and control regioselectivity in reactions of unsymmetrical indolynes, which in turn influences the stereochemical outcome of subsequent transformations. nih.gov By strategically placing substituents on the indolyne precursor, the preferred site of nucleophilic attack can be altered, providing access to different regioisomers and, consequently, different stereochemical arrangements in the final products. nih.gov
Regioselectivity and Chemoselectivity Considerations in Synthetic Pathways
Regioselectivity and chemoselectivity are critical considerations in the synthesis of functionalized indoles, as the indole nucleus possesses multiple reactive sites.
The C3 position of the indole ring is generally the most nucleophilic and therefore the most common site for electrophilic substitution. acs.org Many synthetic methods have been developed to achieve C3-selective functionalization. For example, a B(C₆F₅)₃-catalyzed method for the direct C3 alkylation of indoles has been developed that avoids common side reactions like N-methylation and the formation of 3,3′-bisindolylmethanes. acs.org Similarly, a regioselective nitration of indoles at the C3 position has been achieved under non-acidic and non-metallic conditions using ammonium (B1175870) tetramethylnitrate and trifluoroacetic anhydride. nih.gov
However, functionalization at other positions of the indole ring is also possible and often desirable. C–H activation strategies have emerged as powerful tools for achieving regioselective functionalization at various positions. For instance, by employing a transient directing group strategy, palladium-catalyzed dehydrogenative coupling can be used for the atroposelective alkenylation of coumarins, which can be extended to indole-containing systems. acs.org The choice of catalyst and directing group is crucial for controlling the regioselectivity of these reactions. thieme-connect.com
Chemoselectivity is also a significant challenge, particularly when multiple functional groups are present in the substrates. For example, in the synthesis of indole acetic acid sulfonate derivatives, the reaction conditions were optimized to achieve selective sulfonylation of the hydroxyl group in the presence of the indole N-H and amide N-H. rsc.org The use of specific reagents and reaction conditions can allow for the selective functionalization of one group over another.
In the context of the atmospheric oxidation of indole, the initial reaction with •OH or •Cl radicals can occur at different positions on the indole ring. copernicus.org Computational studies have shown that the relative importance of addition versus abstraction pathways, as well as the site of reaction, depends on the oxidant. copernicus.org
Computational Chemistry and Theoretical Studies of R A,2 Dimethyl 1h Indole 1 Acetic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of (R)-α,2-dimethyl-1H-indole-1-acetic acid. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule, which in turn dictate its stability and reactivity.
Detailed research findings from DFT calculations allow for the characterization of several key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. jbino.comchemrxiv.org For (R)-α,2-dimethyl-1H-indole-1-acetic acid, the presence of electron-donating methyl groups at the α-carbon and the 2-position of the indole (B1671886) ring is expected to raise the HOMO energy level compared to unsubstituted indole-1-acetic acid, potentially making it more susceptible to electrophilic attack. rsc.org
Another powerful tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the electrostatic potential on the electron density surface. jbino.comresearchgate.net Regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, such as the oxygen atoms of the carboxyl group. Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. jbino.com For this molecule, the MEP would highlight the negative potential around the carboxylic acid group and the delocalized π-system of the indole ring as key sites for interaction.
These quantum descriptors provide a quantitative basis for predicting how the molecule will behave in chemical reactions.
Interactive Table: Predicted Quantum Chemical Descriptors
| Descriptor | Predicted Value (Illustrative) | Significance |
| HOMO Energy | -5.8 eV | Indicates electron-donating ability; higher values suggest greater reactivity towards electrophiles. |
| LUMO Energy | -0.9 eV | Indicates electron-accepting ability; lower values suggest greater reactivity towards nucleophiles. |
| HOMO-LUMO Gap (ΔE) | 4.9 eV | Correlates with chemical stability; a larger gap implies lower reactivity. |
| Ionization Potential | 5.8 eV | Energy required to remove an electron; relates to antioxidant capacity. |
| Electron Affinity | 0.9 eV | Energy released upon gaining an electron. |
| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |
Molecular Modeling and Conformational Analysis, Emphasizing Chirality
The biological and chemical activity of a flexible molecule like (R)-α,2-dimethyl-1H-indole-1-acetic acid is intrinsically linked to its three-dimensional shape or conformation. Molecular modeling techniques, such as molecular mechanics (MM) and molecular dynamics (MD) simulations, are employed to explore the potential energy surface of the molecule and identify its most stable conformers. researchgate.netunicamp.br
The chirality at the α-carbon is a crucial determinant of conformational preference. The fixed (R)-configuration, along with the methyl group at the 2-position, introduces significant steric constraints that limit the rotational freedom of the side chain. Computational analysis can predict the low-energy conformers that minimize these steric clashes. researchgate.net For instance, certain orientations that would cause the α-methyl group to clash with the 2-methyl group or the hydrogen at the 7-position of the indole ring would be energetically unfavorable and thus less populated. Studies on related indole derivatives have shown that the orientation of the side chain (either perpendicular or in-plane relative to the indole ring) can be influenced by substitution patterns and crystal packing forces. researchgate.net
Interactive Table: Illustrative Conformational Analysis
| Conformer | Dihedral Angle (N1-Cα-C=O) | Relative Energy (kcal/mol) | Key Feature |
| A (Global Minimum) | ~90° | 0.00 | Carboxyl group is roughly perpendicular to the indole ring, minimizing steric hindrance. |
| B | ~180° | +1.5 | A higher energy conformer where the side chain is more extended. |
| C | ~30° | +3.2 | Sterically hindered conformation, representing a rotational barrier. |
Simulation of Reaction Pathways and Transition States in Asymmetric Synthesis
Computational chemistry offers profound insights into the mechanisms of asymmetric synthesis, enabling the rational design of catalysts and reaction conditions to achieve high enantioselectivity. bath.ac.uk For the synthesis of a specific enantiomer like (R)-α,2-dimethyl-1H-indole-1-acetic acid, theoretical simulations can model the reaction pathways that lead to the formation of the chiral center.
The key to understanding enantioselectivity lies in the analysis of the transition states (TS). mdpi.com In a catalytically controlled asymmetric reaction, the chiral catalyst forms diastereomeric transition states with the substrate, one leading to the (R)-product and the other to the (S)-product. The difference in the free energy of activation (ΔΔG‡) between these two competing pathways determines the enantiomeric excess (ee) of the final product. A larger energy difference results in a higher ee.
DFT calculations can be used to locate the geometries of these transition states and compute their energies. acs.org For example, in a hypothetical asymmetric alkylation of a 2-methyl-1H-indole-1-acetic acid ester enolate using a chiral phase-transfer catalyst, modeling would focus on the catalyst-enolate complex. The calculations would reveal the specific non-covalent interactions (e.g., hydrogen bonding, steric repulsion) between the catalyst and the substrate that stabilize the transition state leading to the (R)-product while destabilizing the one leading to the (S)-product. acs.org This analysis provides a molecular-level explanation for the observed stereochemical outcome.
Interactive Table: Hypothetical Reaction Energy Profile for Enantioselective Step
| Species | Description | Relative Free Energy (kcal/mol) |
| Reactants + Catalyst | Starting materials | 0.0 |
| TS-R | Transition state leading to the (R)-product | +15.2 |
| TS-S | Transition state leading to the (S)-product | +17.5 |
| ΔΔG‡ (TS-S - TS-R) | Energy difference between transition states | +2.3 |
| (R)-Product | Final desired product | -5.0 |
| (S)-Product | Final undesired product | -5.0 |
Note: A ΔΔG‡ of 2.3 kcal/mol at room temperature corresponds to a high theoretical enantiomeric excess.
Ligand-Protein Interaction Modeling for Mechanistic Insights
To understand the molecular mechanism by which (R)-α,2-dimethyl-1H-indole-1-acetic acid might interact with a biological target, ligand-protein interaction modeling is employed. These computational techniques predict how a small molecule (ligand) binds to a protein receptor. researchgate.net
Molecular docking is a primary method used to predict the preferred binding orientation and conformation of the ligand within the protein's active site. nih.govnih.gov Docking algorithms systematically sample many possible poses and score them based on a function that estimates the binding affinity (free energy of binding). nih.gov This score typically accounts for electrostatic interactions, hydrogen bonds, van der Waals forces, and hydrophobic effects. nih.govmdpi.com
A docking simulation of (R)-α,2-dimethyl-1H-indole-1-acetic acid into a hypothetical receptor would identify key interactions that stabilize the complex. For example, the negatively charged carboxylate group is a strong candidate for forming salt bridges with positively charged amino acid residues like Arginine or Lysine, or hydrogen bonds with residues like Serine or Tyrosine. The aromatic indole ring could engage in π-π stacking with Phenylalanine or Tyrosine residues, while the methyl groups might fit into hydrophobic pockets. acs.org
Following docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted binding pose over time. nih.govresearchgate.net MD simulates the movements of all atoms in the protein-ligand complex, providing a more dynamic and realistic view of the interaction and confirming the persistence of key binding contacts. These models provide invaluable mechanistic hypotheses about which structural features of the ligand are critical for binding.
Interactive Table: Hypothetical Ligand-Protein Interactions from a Docking Study
| Ligand Moiety | Interaction Type | Interacting Protein Residue |
| Carboxylic Acid | Salt Bridge / Hydrogen Bond | Arginine (Arg) 120 |
| Carboxylic Acid | Hydrogen Bond | Serine (Ser) 210 |
| Indole N-H | Hydrogen Bond | Glutamine (Gln) 85 |
| Indole Ring | π-π Stacking | Phenylalanine (Phe) 45 |
| 2-Methyl Group | Hydrophobic Interaction | Leucine (Leu) 81, Valine (Val) 83 |
| α-Methyl Group | Hydrophobic Interaction | Alanine (Ala) 42 |
Chemical Biology and Mechanistic Biological Interactions of R A,2 Dimethyl 1h Indole 1 Acetic Acid Analogues
Exploration as Chemical Probes for Cellular and Enzymatic Systems
Indole (B1671886) acetic acid analogues are valuable as chemical probes to investigate complex biological systems. Their utility stems from their ability to interact with specific protein targets and elicit measurable responses, thereby illuminating cellular pathways. For instance, synthetic auxins, which are structural and functional analogues of IAA, have been instrumental in dissecting the auxin signaling pathway. nih.gov These molecules can be designed to have altered stability, transport properties, or receptor affinities compared to the endogenous hormone, allowing researchers to perturb the system in controlled ways.
The development of "auxin prodrugs" represents another strategy, where inactive precursor molecules are metabolically converted into active auxins by cellular enzymes. nih.gov This approach allows for conditional activation of auxin responses, providing spatial and temporal control in experiments. Furthermore, isotopically labeled analogues, such as deuterated forms of IAA, serve as indispensable tools in metabolic and transport studies to trace the fate of the hormone within an organism. biocompare.com Given its structure, (R)-A,2-DIMETHYL-1H-INDOLE-1-ACETIC ACID could potentially be developed into a chemical probe, for example, by attaching a fluorescent tag or a reactive group to explore its localization and binding partners within cells.
In Vitro Enzyme Kinetic and Binding Studies
The biological activity of indole acetic acid analogues is fundamentally determined by their interactions with protein targets, which can be quantified through in vitro enzyme kinetic and binding studies. These studies provide crucial data on binding affinity (how tightly a compound binds to its target), selectivity (its preference for one target over others), and the mechanism of action (e.g., competitive, non-competitive inhibition).
For example, studies on newly synthesized indole acetic acid sulfonate derivatives as inhibitors of ectonucleotidases determined their IC50 values (the concentration required to inhibit enzyme activity by 50%) and mode of inhibition. nih.govresearchgate.net Enzyme kinetic analyses revealed that different analogues could act as competitive, un-competitive, or non-competitive inhibitors, providing insight into their binding mechanisms at the enzymatic active site. nih.gov Similarly, surface plasmon resonance (SPR) has been used to study the binding kinetics of synthetic auxins to auxin receptor complexes, revealing how structural modifications affect association and dissociation rates. nih.gov Such in vitro assays are essential for establishing structure-activity relationships (SAR), where the chemical features of a molecule are systematically correlated with its biological activity. nih.gov
Table 1: Examples of In Vitro Assay Applications for Indole Acetic Acid Analogues
| Assay Type | Parameter Measured | Biological Question Addressed | Reference Example |
| Enzyme Inhibition Assay | IC50, Ki, Mode of Inhibition (Competitive, Non-competitive, etc.) | How potently and by what mechanism does the analogue inhibit a target enzyme? | Inhibition of ectonucleotidases by sulfonate derivatives. nih.govresearchgate.net |
| Surface Plasmon Resonance (SPR) | Association rate (ka), Dissociation rate (kd), Affinity (KD) | What are the real-time binding kinetics of the analogue to its receptor? | Binding of indole-3-tetrazole to TIR1 auxin receptor. nih.gov |
| Protoplast Reporter Assay | Gene expression levels (e.g., via Luciferase or GUS) | Does the analogue activate or repress gene expression downstream of a specific signaling pathway? | Confirmation of auxin activity for synthetic analogues. nih.gov |
| In Vitro Pull-Down Assay | Protein-protein interaction strength | Does the analogue promote or disrupt the interaction between two proteins (e.g., a receptor and its co-receptor)? | Auxin-mediated interaction between TIR1 and Aux/IAA proteins. pnas.org |
Mechanistic Investigations of Molecular Target Modulation (without clinical implications)
At the molecular level, indole acetic acid analogues modulate the function of their protein targets through precise structural interactions. Molecular docking studies are a powerful computational tool used to predict and analyze these interactions. By modeling the binding of a ligand (the indole derivative) into the three-dimensional structure of a protein's active site, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for binding and activity. nih.govdrugbank.comresearchgate.netnih.govjocpr.com
For instance, docking studies of indole-based agonists with the peroxisome proliferator-activated receptor (PPAR) gamma revealed that the distance between the acidic group and a linker region was crucial for potent activity, a finding that guided the design of more effective compounds. drugbank.com In the context of auxin signaling, molecular modeling has been used to understand why certain synthetic auxins, like the herbicide picloram, show preferential binding to specific members of the auxin receptor family (e.g., AFB5 over TIR1). nih.govresearchgate.net These studies revealed that subtle differences in the amino acid composition of the receptor's binding pocket can lead to significant differences in binding affinity and selectivity for various ligands. researchgate.net Such mechanistic insights are crucial for the rational design of new molecules with tailored activities, whether for research or agricultural applications. oup.com
Role in Plant Growth Regulation Research, Referencing Indole-3-Acetic Acid as a Related Structure and Focusing on Mechanistic Aspects
The most well-characterized role for analogues of this compound is in plant biology, where Indole-3-acetic acid (IAA) is the principal native auxin, a class of hormones that regulates nearly all aspects of plant growth and development. wikipedia.orgnih.gov Synthetic auxins, which mimic the action of IAA, are widely used in research to probe these processes. nih.govoup.com
Plants synthesize IAA through several redundant pathways, most of which originate from the amino acid tryptophan. wikipedia.orgmdpi.com The indole-3-pyruvic acid (IPyA) pathway is considered a major route in both plants and many plant-associated bacteria. nih.govoup.comresearchgate.net In this pathway, tryptophan is first converted to IPyA, which is then decarboxylated to indole-3-acetaldehyde (IAAld), and finally oxidized to IAA. nih.gov Other significant tryptophan-dependent pathways include the indole-3-acetamide (B105759) (IAM), tryptamine (B22526) (TAM), and indole-3-acetonitrile (B3204565) (IAN) pathways, each defined by their unique intermediates. mdpi.comnih.govoup.comresearchgate.net A tryptophan-independent pathway also exists, highlighting the complexity and robustness of IAA production. wikipedia.orgresearchgate.net
The cellular concentration of active IAA is tightly controlled not only by biosynthesis but also by metabolism. The primary mechanism for inactivating IAA is through conjugation, where the carboxylic acid group of IAA is linked to amino acids or sugars. These conjugated forms can serve as storage pools from which active IAA can be released by hydrolysis. researchgate.net Irreversible degradation of IAA often occurs through oxidation, a reaction catalyzed by peroxidases, which is a key step in controlling the hormone's in vivo levels. nih.gov Synthetic analogues like this compound would be expected to interact with this metabolic machinery, with their specific substitutions influencing their recognition by biosynthetic, conjugating, and degrading enzymes.
Table 2: Major Tryptophan-Dependent IAA Biosynthesis Pathways
| Pathway Name | Key Intermediate(s) | Key Enzymes (General) | Found In | Reference(s) |
| Indole-3-Pyruvic Acid (IPyA) | Indole-3-pyruvic acid (IPyA), Indole-3-acetaldehyde (IAAld) | Aminotransferase, Decarboxylase, Aldehyde Dehydrogenase | Plants, Bacteria | nih.govoup.com |
| Indole-3-Acetamide (IAM) | Indole-3-acetamide (IAM) | Tryptophan monooxygenase, IAM hydrolase | Bacteria | nih.govoup.com |
| Tryptamine (TAM) | Tryptamine, Indole-3-acetaldehyde (IAAld) | Tryptophan decarboxylase, Amine oxidase | Plants, Bacteria | nih.govresearchgate.net |
| Indole-3-Acetonitrile (IAN) | Indole-3-acetaldoxime (IAOx), Indole-3-acetonitrile (IAN) | Cytochrome P450s, Nitrilase | Plants | oup.comresearchgate.net |
The molecular mechanism of auxin action is a paradigm of signal-induced protein degradation. oup.comnumberanalytics.com The core of this pathway involves three protein families: the TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins, the Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors. nih.govmdpi.comoup.comelifesciences.org
In the absence of auxin, Aux/IAA proteins bind to ARFs, repressing their ability to regulate the transcription of auxin-responsive genes. mdpi.comnih.gov The perception of auxin occurs when the hormone binds to a pocket in the TIR1/AFB protein, which is a component of an SCF-type E3 ubiquitin ligase complex. numberanalytics.comoup.com Auxin acts as a "molecular glue," enhancing the interaction between TIR1/AFB and the Aux/IAA repressor. nih.gov This binding event requires the formation of a co-receptor complex, where both TIR1/AFB and the Aux/IAA protein are necessary for efficient auxin binding. nih.gov
The formation of the TIR1/AFB-auxin-Aux/IAA complex targets the Aux/IAA protein for polyubiquitination by the SCFTIR1/AFB complex. mdpi.comnih.gov This marking leads to the rapid degradation of the Aux/IAA repressor by the 26S proteasome. pnas.orgoup.com The removal of the repressor liberates the ARF transcription factor, which can then activate or repress the expression of target genes, leading to the physiological responses associated with auxin. numberanalytics.comnih.gov The specificity of auxin responses is achieved through the combinatorial interactions between the 6 TIR1/AFB receptors and 29 Aux/IAA proteins in model organisms like Arabidopsis, creating numerous co-receptor pairs with potentially different affinities for various auxin analogues. nih.govfrontiersin.org
Table 3: Core Components of the Nuclear Auxin Signaling Pathway
| Component Family | Role | Mechanism of Action | Reference(s) |
| TIR1/AFB Proteins | Auxin Receptor (F-box subunit of SCF E3 Ligase) | Binds auxin, which promotes interaction with Aux/IAA proteins, leading to their ubiquitination. | numberanalytics.comoup.comfrontiersin.org |
| Aux/IAA Proteins | Transcriptional Repressors | Bind to and inhibit ARF transcription factors. Degraded in the presence of auxin. | mdpi.comnih.govnih.gov |
| ARF Proteins | Transcription Factors | Bind to Auxin Response Elements (AuxREs) in the promoters of target genes to regulate transcription. | numberanalytics.commdpi.com |
Future Directions and Emerging Research Avenues for Chiral Indole 1 Acetic Acid Derivatives
Development of Novel Asymmetric Synthetic Methodologies for Enantiopure Access
The synthesis of enantiomerically pure compounds is a central challenge in organic chemistry. For chiral indole-1-acetic acid derivatives, the development of novel asymmetric synthetic methodologies is crucial for accessing single enantiomers, which often exhibit distinct pharmacological profiles. Future research in this area is likely to focus on several key strategies:
Transition-Metal Catalysis: The use of chiral transition-metal complexes to catalyze the enantioselective synthesis of indole (B1671886) derivatives is a rapidly evolving field. Future work will likely involve the design of new ligands that can induce high levels of stereocontrol in reactions such as asymmetric alkylation, arylation, and hydrogenation. For instance, the development of novel rhodium or palladium catalysts could enable the direct asymmetric C-H functionalization of the indole core, providing a more atom-economical route to chiral derivatives.
Organocatalysis: Chiral small organic molecules have emerged as powerful catalysts for a wide range of asymmetric transformations. Research into the use of chiral Brønsted acids, hydrogen-bond donors, and phase-transfer catalysts for the enantioselective synthesis of indole-1-acetic acid derivatives is expected to expand. These methods offer the advantage of being metal-free, which can be beneficial for pharmaceutical applications.
Biocatalysis: The use of enzymes to catalyze stereoselective reactions offers unparalleled selectivity under mild reaction conditions. Engineered enzymes, such as ketoreductases, transaminases, and hydrolases, could be employed for the enantioselective synthesis or resolution of chiral indole-1-acetic acid precursors. Future research will likely focus on enzyme evolution and screening to identify biocatalysts with tailored substrate specificities and enhanced activities.
| Synthetic Strategy | Catalyst/Mediator | Potential Advantages |
| Transition-Metal Catalysis | Chiral Rhodium, Palladium, Copper Complexes | High turnover numbers, broad substrate scope, potential for novel bond formations. |
| Organocatalysis | Chiral Brønsted Acids, Amines, Phosphines | Metal-free, often milder reaction conditions, complementary selectivity to metal catalysts. |
| Biocatalysis | Engineered Enzymes (e.g., Ketoreductases) | Exceptional enantioselectivity, mild and environmentally friendly conditions, high specificity. |
Advanced Spectroscopic and Structural Characterization Techniques for Chiral Recognition
The definitive assignment of the absolute configuration of chiral molecules is a critical step in their development. While X-ray crystallography remains the gold standard, it is not always feasible. Therefore, the development of advanced spectroscopic and structural characterization techniques for chiral recognition is an active area of research.
Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA): These chiroptical spectroscopic techniques provide information about the stereochemistry of chiral molecules in solution. Future advancements will likely involve the development of more sensitive instrumentation and more accurate quantum chemical prediction methods to aid in the interpretation of complex spectra.
Chiral Anisotropic Reagents in NMR Spectroscopy: The use of chiral solvating agents, derivatizing agents, and liquid crystals in Nuclear Magnetic Resonance (NMR) spectroscopy can induce diastereomeric differentiation of enantiomers, allowing for their quantification and, in some cases, the assignment of absolute configuration. Research in this area will focus on the design of new and more effective chiral anisotropic reagents.
Mass Spectrometry-Based Methods: Techniques such as ion mobility-mass spectrometry (IM-MS) are emerging as powerful tools for the separation and characterization of chiral molecules. Future developments may enable the direct determination of enantiomeric excess and even the assignment of absolute configuration based on the differential interactions of enantiomers with a chiral reference gas in the gas phase.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthetic Route Planning
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis and drug discovery. For chiral indole-1-acetic acid derivatives, these computational tools can accelerate the design-make-test-analyze cycle.
De Novo Drug Design: Generative AI models can be trained on large datasets of known bioactive molecules to design novel chiral indole-1-acetic acid derivatives with desired properties. These models can explore a vast chemical space to identify compounds with predicted high affinity and selectivity for a specific biological target.
Retrosynthetic Analysis: AI-powered retrosynthesis tools can predict viable synthetic routes to complex chiral molecules, including enantioselective steps. This can save significant time and resources in the laboratory by suggesting optimal reaction conditions and starting materials.
Property Prediction: ML models can be trained to predict various physicochemical and biological properties of chiral indole-1-acetic acid derivatives, such as solubility, metabolic stability, and bioactivity. This allows for the in silico screening of virtual libraries of compounds before committing to their synthesis.
| AI/ML Application | Description | Potential Impact |
| De Novo Design | Generative models create novel molecular structures with desired properties. | Accelerated discovery of new lead compounds. |
| Retrosynthetic Planning | Algorithms predict synthetic pathways for target molecules. | More efficient and innovative route design. |
| Property Prediction | Machine learning models forecast physicochemical and biological properties. | Prioritization of compounds for synthesis and testing. |
Exploration of New Biological Targets and Mechanistic Modalities for Chemical Probe Development (pre-clinical)
Chiral indole-1-acetic acid derivatives are well-suited for development as chemical probes to investigate biological systems. Their structural similarity to endogenous signaling molecules, such as the plant hormone auxin (indole-3-acetic acid), suggests a rich and largely unexplored pharmacology.
Future pre-clinical research will likely focus on identifying novel biological targets for this class of compounds. High-throughput screening campaigns against diverse target classes, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, could reveal unexpected activities. Furthermore, chemoproteomic approaches, such as activity-based protein profiling (ABPP), can be employed to identify the direct cellular targets of bioactive chiral indole-1-acetic acid derivatives.
The exploration of novel mechanistic modalities is another exciting frontier. Beyond simple receptor agonism or antagonism, these compounds could be developed as allosteric modulators, protein-protein interaction inhibitors, or even as components of targeted protein degraders (PROTACs). The development of such sophisticated chemical probes will provide invaluable tools for dissecting complex biological pathways and validating new drug targets.
Q & A
Q. What are the established synthetic protocols for (R)-A,2-Dimethyl-1H-indole-1-acetic acid, and what key reaction conditions influence yield?
The synthesis involves condensation reactions using acetic acid as a solvent under reflux. For analogous indole derivatives, 3-formyl-1H-indole-2-carboxylic acid reacts with aminothiazolones in acetic acid with sodium acetate (1.1:1 molar ratio) at reflux (3–5 hours). Purification via recrystallization (DMF/acetic acid) is critical for yield optimization. Stoichiometric precision and controlled reflux duration minimize byproducts .
Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?
Use ¹H/¹³C NMR to confirm the indole backbone and methyl/carboxylic acid groups. IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹). HPLC assesses purity, particularly for detecting residual solvents or stereoisomers. While specific data is limited in the evidence, analogous compounds (e.g., 2-methylindole-3-acetic acid) emphasize ≥98% purity (verified via HPLC) as a benchmark .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Follow GHS-compliant guidelines: wear nitrile gloves, goggles, and lab coats. Use fume hoods during synthesis (acetic acid solvent releases vapors). Waste must be segregated and disposed via certified chemical waste services. Safety sheets highlight risks of skin/eye irritation and emphasize neutralization protocols for spills .
Advanced Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
Cross-validate assays using standardized models (e.g., consistent cell lines or in vivo systems). Verify compound purity via LC-MS to rule out impurities (e.g., <98% purity in ). Replicate experiments under controlled conditions (pH, temperature) and perform meta-analyses to identify methodological variables (e.g., solvent polarity, dosage) that may explain discrepancies .
Q. What strategies optimize the enantiomeric purity of this compound during synthesis?
Employ chiral resolving agents like (S)-1-(4-methoxyphenyl)ethylamine ( ) or asymmetric catalysis to enhance stereoselectivity. Monitor enantiomeric excess using chiral HPLC or polarimetry. Adjust reaction parameters (e.g., lower temperature for kinetic control) to favor the (R)-enantiomer. Recrystallization in chiral solvents (e.g., DMF with L-proline) may further improve purity .
Q. How should researchers design experiments to investigate the structure-activity relationship (SAR) of this compound?
Systematically modify substituents (e.g., methyl group position, carboxylic acid substitution) and test biological activity in vitro (e.g., enzyme inhibition assays). Use molecular docking to predict binding interactions with target proteins (e.g., indole-binding receptors). Compare results with SAR data from related indole-3-acetic acid derivatives ( ). Validate hypotheses via dose-response studies and statistical modeling (e.g., IC50 curves) .
Q. What statistical approaches are recommended for analyzing dose-response data in pharmacological studies of this compound?
Apply nonlinear regression (e.g., Hill equation) to calculate EC50/IC50 values. Use ANOVA for multi-group comparisons (e.g., efficacy across cell lines). Assess reproducibility via coefficient of variation (CV) calculations. Document significant figures and error margins (e.g., ±SEM) per guidelines in . For small datasets, non-parametric tests (e.g., Mann-Whitney U) are preferable .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
